Unveiling the Physicochemical Landscape of Benzyl-PEG16-alcohol: A Technical Guide for Researchers
Unveiling the Physicochemical Landscape of Benzyl-PEG16-alcohol: A Technical Guide for Researchers
For Immediate Release
Benzyl-PEG16-alcohol, a heterobifunctional polyethylene glycol (PEG) derivative, is a critical building block in contemporary biomedical research, particularly in the burgeoning field of targeted protein degradation. This technical guide provides an in-depth analysis of the physical and chemical characteristics of Benzyl-PEG16-alcohol, alongside detailed experimental protocols and workflow visualizations to support its application by researchers, scientists, and drug development professionals. Its principal application lies in its use as a flexible linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1]
Core Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C39H72O17 | BOC Sciences[] |
| Molecular Weight | 812.98 g/mol | BOC Sciences[] |
| Appearance | Transparent Liquid | BOC Sciences[] |
| Purity | >95% | BOC Sciences[] |
| Solubility | Soluble in water, toluene, THF, and chloroform. Insoluble in hexane, ether, cold isopropanol, and ethanol. | CD Bioparticles (for general PEG-Benzyl) |
| Storage Temperature | -20°C | BOC Sciences |
Application in PROTAC Synthesis: A Visualized Workflow
Benzyl-PEG16-alcohol serves as a linker in the modular synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest or POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The PEG chain in Benzyl-PEG16-alcohol offers desirable properties such as enhanced solubility and the ability to modulate the distance between the two ends of the PROTAC for optimal ternary complex formation.
The following diagram illustrates a generalized workflow for the synthesis of a PROTAC utilizing a PEG linker like Benzyl-PEG16-alcohol.
The mechanism of action for the resulting PROTAC is depicted in the following signaling pathway diagram.
Key Experimental Protocols
The synthesis of PROTACs using Benzyl-PEG16-alcohol typically involves standard organic chemistry reactions. Below are representative protocols for key steps in the synthesis.
Protocol 1: Activation of Benzyl-PEG16-alcohol via Tosylation
This protocol describes the activation of the terminal hydroxyl group of Benzyl-PEG16-alcohol to facilitate subsequent nucleophilic substitution.
Materials:
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Benzyl-PEG16-alcohol
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Tosyl chloride (TsCl)
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Pyridine or triethylamine (TEA)
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Dichloromethane (DCM) as solvent
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Magnetic stirrer and stirring bar
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Round-bottom flask
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Ice bath
Procedure:
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Dissolve Benzyl-PEG16-alcohol (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution in an ice bath to 0°C.
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Add pyridine or TEA (1.5-2 equivalents) to the solution and stir for 10-15 minutes.
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Slowly add tosyl chloride (1.2-1.5 equivalents) portion-wise to the reaction mixture.
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Allow the reaction to stir at 0°C for 1-2 hours and then warm to room temperature, stirring overnight.
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Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, quench the reaction by adding water.
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Extract the aqueous layer with DCM.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography to obtain the tosylated Benzyl-PEG16 linker.
Protocol 2: Amide Bond Formation
This protocol outlines the coupling of a carboxyl-functionalized ligand (either the POI or E3 ligase ligand) to an amine-functionalized PEG linker (assuming the alcohol has been converted to an amine).
Materials:
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Amine-terminated PEG16-Benzyl
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Carboxylic acid-containing ligand
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Coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
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A non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA)
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Anhydrous N,N-Dimethylformamide (DMF) as solvent
Procedure:
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Dissolve the carboxylic acid-containing ligand (1 equivalent) in anhydrous DMF under an inert atmosphere.
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Add the coupling agent (e.g., HATU, 1.1 equivalents) and DIPEA (2-3 equivalents) to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.
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Add the amine-terminated PEG16-Benzyl (1 equivalent) to the reaction mixture.
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Stir the reaction at room temperature for 4-24 hours.
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Monitor the reaction progress by LC-MS.
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Upon completion, dilute the reaction mixture with a suitable organic solvent like ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO3) and brine.
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Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC).
Protocol 3: Purity and Structural Integrity Analysis via NMR Spectroscopy
To ensure the quality of the synthesized intermediates and the final PROTAC, Nuclear Magnetic Resonance (NMR) spectroscopy is a critical analytical tool.
Objective: To confirm the chemical structure and assess the purity of Benzyl-PEG16-alcohol and its derivatives.
Sample Preparation:
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Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., Chloroform-d (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6)).
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Transfer the solution to an NMR tube.
Instrumentation:
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A 400 MHz or higher field NMR spectrometer.
Data Acquisition:
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Acquire a ¹H NMR spectrum.
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The characteristic peaks of the benzyl group (aromatic protons typically between 7.2-7.4 ppm and the benzylic CH2 protons around 4.5 ppm) and the repeating ethylene glycol units (a prominent signal around 3.6 ppm) should be present and integrated to confirm the structure. The terminal alcohol CH2 group will have a distinct chemical shift.
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The absence of significant impurity peaks will confirm the purity of the compound. A purity of >98% is often desired for biological applications.
